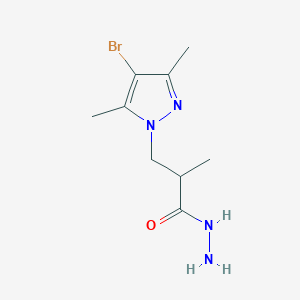![molecular formula C18H13N3O4 B2519759 N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide CAS No. 2034339-76-7](/img/structure/B2519759.png)
N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide, also known as BFO, is a chemical compound that has been extensively studied for its potential applications in scientific research. BFO is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Catalytic Applications
N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide and its related compounds have been found to enhance catalytic activity in copper-catalyzed coupling reactions. For example, Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been established as an effective catalyst system for Goldberg amidation with (hetero)aryl chlorides, showcasing the utility of oxalamide derivatives in facilitating these reactions under milder conditions and with a broader substrate scope (De, Yin, & Ma, 2017). Another study highlighted the role of N,N'-Bisoxalamides in enhancing the catalytic activity in Cu-catalyzed coupling of (hetero)aryl bromides with anilines and secondary amines, further underscoring the significance of oxalamide derivatives in copper-catalyzed arylation reactions (Bhunia, Kumar, & Ma, 2017).
Organic Synthesis
In organic synthesis, novel methodologies have been developed using oxalamide compounds as intermediates or key components. A study presented a novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides, showcasing the versatility of oxalamides in synthesizing complex organic molecules (Mamedov et al., 2016).
Materials Science
In the realm of materials science, oxalamide derivatives have been explored for their potential in creating new materials with desirable properties. For instance, the N1,N1ʹ-(ethane-1,2-diyl)bis(N2-phenyloxalamide) (OXA) has been investigated as a soluble-type nucleator in poly(l-lactic acid) (PLLA) matrix, illustrating how oxalamide compounds can influence the crystallization behavior and mechanical properties of polymeric materials (Shen et al., 2016).
Mechanism of Action
Mode of Action
The exact mode of action of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide is currently unknown . It’s known that the compound can be synthesized through the reaction of α,β-unsaturated carbonyl compounds containing a furan ring with trimethylsulfonium iodide under the conditions of the corey–chaykovsky reaction .
properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c19-10-12-4-1-2-5-14(12)21-18(23)17(22)20-11-13-7-8-16(25-13)15-6-3-9-24-15/h1-9H,11H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCDYAJYRTZIMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cyclohexanecarboxamide](/img/structure/B2519685.png)
![2-methyl-7-((1-methyl-1H-imidazol-4-yl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2519686.png)


![(2,6-Difluorophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2519691.png)


![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B2519699.png)